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Compound of Interest

Compound Name: Vasicinol

Cat. No.: B199099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic analysis of Vasicinol, a
pyrroquinazoline alkaloid found in plants such as Adhatoda vasica. The following sections

present the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for

Vasicinol, along with comprehensive protocols for acquiring this data. This information is

critical for the identification, characterization, and quality control of Vasicinol in research and

drug development settings.

Spectroscopic Data of Vasicinol
The structural elucidation of Vasicinol is achieved through the combined use of NMR and MS.

The data presented below was obtained in Methanol-d4 (CD3OD).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of Vasicinol provides information about the chemical environment and

connectivity of hydrogen atoms in the molecule.
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

1 3.75–3.61 m -

2 2.15–2.05 m -

3 4.85 t 7.5

5 6.80 d 8.0

6 6.75 d 2.5

8 6.65 dd 8.0, 2.5

9 4.50 s -

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the Vasicinol molecule.

Position Chemical Shift (δ) ppm

1 53.02

2 30.15

3 65.20

4a 115.10

5 114.50

6 112.80

7 145.80

8 115.50

8a 138.20

9 60.50

10a 160.10
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Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine

the exact mass and elemental composition of Vasicinol and to study its fragmentation pattern.

Molecular Ion Peak:

Ion Calculated m/z Observed m/z

[M+H]⁺ 205.0977 205.0986

Fragmentation Pattern (at 35 eV collision energy):[1]

Fragment Ion m/z (relative abundance %) Description

[M+H-H₂O]⁺ 187.0878 (100)
Loss of a water molecule (base

peak)

169.0773 (13) Further fragmentation

159.0690 (15) Further fragmentation

Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of Vasicinol.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra of Vasicinol for structural

confirmation.

Materials:

Vasicinol sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

Deuterated methanol (CD₃OD, 99.8% D)
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NMR tube (5 mm diameter, high precision)

Pipettes and vials

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

1. Accurately weigh the Vasicinol sample and place it in a clean, dry vial.

2. Add approximately 0.6 mL of CD₃OD to the vial.

3. Gently vortex the vial until the sample is completely dissolved.

4. Using a pipette, transfer the solution into a clean NMR tube.

5. Cap the NMR tube securely.

NMR Data Acquisition:

1. Insert the NMR tube into the spectrometer's spinner turbine.

2. Place the sample in the NMR spectrometer.

3. Lock the spectrometer on the deuterium signal of the CD₃OD.

4. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

5. Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:

Pulse program: zg30

Number of scans: 16-64
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Relaxation delay (d1): 1-2 seconds

Acquisition time: ~3-4 seconds

6. Process the ¹H spectrum by applying Fourier transformation, phase correction, and

baseline correction. Reference the spectrum to the residual solvent peak of CD₃OD (δ =

3.31 ppm).

7. Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz (for

¹³C) spectrometer:

Pulse program: zgpg30

Number of scans: 1024 or more, depending on sample concentration

Relaxation delay (d1): 2 seconds

8. Process the ¹³C spectrum similarly to the ¹H spectrum. Reference the spectrum to the

solvent peak of CD₃OD (δ = 49.0 ppm).

9. (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in

complete structural assignment.

Protocol 2: High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the accurate mass and fragmentation pattern of Vasicinol using

UPLC-ESI-QTOF-MS. This protocol is adapted from a method for the analysis of related

quinazoline alkaloids.[2][3]

Materials:

Vasicinol sample

Methanol (LC-MS grade)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)
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Ammonium acetate (LC-MS grade)

Ultrapure water

UPLC-ESI-QTOF-MS system

Procedure:

Sample and Mobile Phase Preparation:

1. Prepare a stock solution of Vasicinol in methanol at a concentration of 1 mg/mL.

2. Prepare a series of dilutions for analysis (e.g., 1-1000 ng/mL) in the mobile phase.

3. Prepare the mobile phase:

Mobile Phase A: 0.1% formic acid in water or 20 mM ammonium acetate in water.

Mobile Phase B: Acetonitrile.

UPLC Conditions:

Column: Waters ACQUITY UPLC™ BEH C8 (100.0 × 2.1 mm; 1.7 μm) or equivalent.[3]

Column Temperature: 40 °C.[3]

Flow Rate: 0.5 mL/min.

Injection Volume: 1-10 µL.

Gradient Elution: A suitable gradient can be optimized, for example, starting with a low

percentage of mobile phase B and gradually increasing it to elute the compound. For a

related compound, an isocratic mobile phase of acetonitrile: 20 mM ammonium acetate

(90:10; v/v) was used.

QTOF-MS Conditions (Positive ESI mode):

Capillary Voltage: 3.0 kV.
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Cone Voltage: 30-40 V.

Source Temperature: 120-150 °C.

Desolvation Gas Temperature: 350-500 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) can be used to

induce fragmentation. A fixed energy of 35 eV was used to obtain the fragmentation data

presented.

Mass Range: m/z 50-1000.

Data Analysis:

1. Acquire data in full scan mode to determine the accurate mass of the [M+H]⁺ ion.

2. Acquire data in MS/MS (or product ion scan) mode by selecting the [M+H]⁺ ion as the

precursor to obtain the fragmentation pattern.

3. Process the data using the instrument's software to identify the molecular formula from the

accurate mass and to analyze the fragmentation pathway.

Visualizations
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NMR Spectroscopy Workflow for Vasicinol Analysis.
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Prepare Vasicinol Solution in Methanol/Water
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UPLC-ESI-QTOF-MS Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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